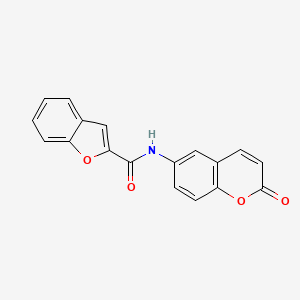

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

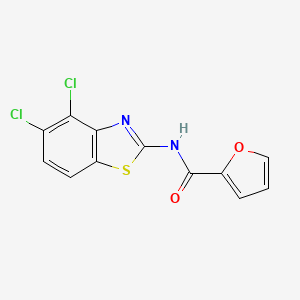

“N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an amide group (-CONH2), and a chromen-2-one group (a bicyclic compound consisting of fused benzene and pyran rings with a carbonyl group at the 2-position) .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was confirmed by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The exact structure of “N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide” would need to be confirmed using similar techniques.Aplicaciones Científicas De Investigación

Synthesis and Cholinesterase Inhibitory Activity

Synthesis Pathway and Cholinesterase Inhibition : The research on N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide derivatives encompasses their synthesis and evaluation for potential biological activities. A notable study involved the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. The synthesis involved a series of reactions starting from salicylaldehyde derivatives and ethyl bromoacetate, leading to hydrolysis and amidation processes. The compounds were then subjected to reactions with benzyl halides to obtain the target compounds. Spectroscopic methods confirmed the structures of these derivatives. Some synthesized compounds demonstrated potent butyrylcholinesterase inhibition, with IC50 values ranging from 0.054 to 2.7 µM. Additionally, certain compounds exhibited significant inhibitory effects on Aβ self-aggregation, showcasing their potential in addressing Alzheimer's disease-related pathologies (Abedinifar et al., 2018).

Microwave-Assisted Synthesis

Microwave-Assisted Synthesis for Biological Activities : Another facet of research on N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide derivatives includes their microwave-assisted synthesis for biological applications. A study demonstrated the efficient synthesis of benzofuran-2-carboxamides using a microwave-assisted one-pot parallel approach. This method facilitated the rapid identification of biologically active compounds, with some derivatives showing significant anti-inflammatory, analgesic, and antipyretic activities. The study highlights the importance of innovative synthesis techniques in drug discovery and the potential therapeutic applications of benzofuran-2-carboxamide derivatives (Xie et al., 2014).

Mecanismo De Acción

Target of Action

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is a compound that primarily targets enzymes such as lipoxygenase (LOX) and tumor-associated carbonic anhydrase IX . These enzymes play crucial roles in various biological processes. LOX is involved in the metabolism of fatty acids, while carbonic anhydrase IX is implicated in maintaining pH homeostasis in tumor cells .

Mode of Action

The interaction of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide with its targets involves inhibitory action. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in the disruption of the normal functioning of these enzymes, leading to potential therapeutic effects .

Biochemical Pathways

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide affects the biochemical pathways associated with its target enzymes. By inhibiting LOX, it disrupts the metabolism of fatty acids, which can lead to the modulation of inflammatory responses . By inhibiting carbonic anhydrase IX, it interferes with pH regulation in tumor cells, potentially inhibiting tumor growth .

Result of Action

The molecular and cellular effects of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting LOX, it can modulate inflammatory responses, and by inhibiting carbonic anhydrase IX, it can potentially inhibit tumor growth .

Propiedades

IUPAC Name |

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-17-8-5-12-9-13(6-7-15(12)23-17)19-18(21)16-10-11-3-1-2-4-14(11)22-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZRKEDNEMHKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)

![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide](/img/structure/B2568617.png)

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)